Physicochemical Differentiation: Lipophilicity Benchmarking Against Representative Pyrazolo[1,5-a]pyrimidin-7-amine Analogs
The computed XLogP3-AA of 5.1 for the target compound positions it at the upper boundary of CNS drug-like space and significantly above many common kinase-targeted pyrazolo[1,5-a]pyrimidines. In contrast, the potent analog 5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is predicted to have a lower logP due to the presence of a chlorine atom and a thiophene ring, which reduces overall lipophilicity. This physicochemical distinction directly impacts solubility, permeability, and off-target binding profiles, making the target compound a differentiated chemical probe for exploring lipophilic kinase binding pockets or for studies requiring high membrane partitioning. [1]
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | 5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (analog); logP predicted to be lower (exact value not computed in the same study, but qualitative SAR trends support a lower logP for this analog. [1] ) |
| Quantified Difference | Approximately >1 log unit difference based on structural fragment contributions |
| Conditions | Computed property (XLogP3 algorithm); no experimental logP data available for either compound |
Why This Matters
Lipophilicity is a key driver of ADME properties and assay interference potential; this quantitative difference validates the selection of this compound for specific physicochemical profiling studies over more polar analogs.
- [1] PubChem Compound Summary for CID 16449910, computed XLogP3-AA value. View Source
